2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid
Descripción
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid is a synthetic intermediate widely used in pharmaceutical research. Its structure features a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group, linked to an acetic acid moiety. The Boc group serves as a temporary protecting group for amines during multi-step syntheses, while the acetic acid tail enhances solubility and facilitates conjugation in drug design . This compound is particularly valuable in the development of protease inhibitors, kinase modulators, and other bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity.
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-5-4-6-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJZVODYVORIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169717 | |
| Record name | 1-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-52-7 | |
| Record name | 1-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The protected piperidine is then reacted with bromoacetic acid or its derivatives under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Piperidine Nitrogen
The Boc-protected piperidine nitrogen participates in nucleophilic substitution reactions, particularly under basic conditions. For example:
-
The Boc group remains intact during these reactions, preserving the amine for downstream deprotection .
-
Steric hindrance from the piperidine ring influences reaction rates, with equatorial substituents showing higher reactivity .
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions:
Carboxylic Acid Functionalization
The acetic acid moiety undergoes esterification and coupling reactions:
Radical-Mediated Reactions
The piperidine ring’s C–H bonds participate in photoredox-catalyzed carboxylation:
| Conditions | Catalysts/Reagents | Outcome | Selectivity | Source |
|---|---|---|---|---|
| Photoredox carboxylation | [Rh(cod)Cl]₂, K₂CO₃, CO₂ | α-Amino acid derivatives | 6.6:1 (benzylic vs. non-benzylic) |
Role in Multi-Component Couplings
The compound serves as a linchpin in Rh-catalyzed couplings:
| Reaction Components | Catalysts/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Arylboronic acids + aldehydes | [Rh(cod)Cl]₂, K₂CO₃, PhMe/H₂O | Functionalized piperidine-carboxylic acids | 48–81% |
Competing Reactions and Challenges
-
N,N-Dialkylation : Observed during alkylation of the piperidine nitrogen without strict temperature control (−50°C) .
-
Boc Hydrolysis Interference : Acidic conditions may hydrolyze other protecting groups (e.g., THP) if present .
Key Structural Insights
-
The Boc group directs reactivity toward the piperidine nitrogen while shielding the amine from unwanted side reactions .
-
The acetic acid moiety enables diverse derivatization, including salt formation for improved bioavailability .
This compound’s versatility in nucleophilic, radical, and multi-component reactions makes it invaluable in pharmaceutical synthesis and materials science.
Aplicaciones Científicas De Investigación
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid depends on its use. In organic synthesis, it acts as a precursor or intermediate. In biological systems, it may interact with enzymes or receptors, depending on the functional groups present after further modifications.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Structural Analogues with Substitution Position Variations
- 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(furan-2-yl)acetic acid Key Difference: The Boc-amino group is at the 4-position of piperidine instead of the 3-position, and a furan-2-yl group replaces one hydrogen on the acetic acid. The furan moiety introduces aromaticity and π-π stacking capabilities, which may enhance interactions with hydrophobic enzyme pockets. However, the furan’s electron-rich nature could reduce metabolic stability compared to the parent compound .
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Key Difference: A phenyl group at the 4-position and a carboxylic acid (instead of acetic acid) are present. The carboxylic acid’s ionization at physiological pH may limit blood-brain barrier permeability, making this analogue less suitable for CNS-targeted therapies compared to the acetic acid derivative .
Analogues with Modified Heterocyclic Cores
- tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid Key Difference: A pyridine ring replaces the piperidine core. Impact: Pyridine’s aromaticity reduces basicity (pKa ~1 vs. piperidine’s ~11), diminishing protonation under physiological conditions. This decreases cationic interactions with targets like ion channels but may improve metabolic stability by avoiding cytochrome P450-mediated oxidation .
- Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)-acetic acid Key Difference: Azetidine (4-membered ring) substitutes piperidine, and a benzofuran group is attached. However, the smaller ring size reduces steric bulk, which may lower affinity for larger binding pockets. The benzofuran enhances fluorescence properties, making this analogue useful in probe-based studies .
Analogues with Functional Group Modifications
- {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Key Difference: A cyclopropylamino-methyl group is appended to the piperidine ring. Impact: The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, which may slow metabolic degradation. This analogue’s increased molecular weight (312 g/mol vs. 286 g/mol for the parent compound) could reduce diffusion rates in biological systems .
- [(R)-3-(tert-butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Key Difference: An isopropyl group modifies the Boc-protected amine. Impact: The isopropyl moiety enhances lipophilicity (clogP ~2.1 vs. ~1.5 for the parent compound), favoring passive absorption. However, this may also increase off-target binding to serum proteins .
Actividad Biológica
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases that play crucial roles in cellular signaling pathways.
Chemical Structure
The compound can be represented by the following chemical structure:
Kinase Inhibition
Recent studies have highlighted the inhibitory activity of 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetic acid against several kinases, including Glycogen Synthase Kinase 3 Beta (GSK-3β), IκB Kinase Beta (IKK-β), and Rho-associated protein kinase 1 (ROCK-1). These kinases are involved in various cellular processes, including metabolism, cell proliferation, and apoptosis.
Inhibitory Potency:
- GSK-3β: IC50 values for related compounds have been reported as low as 8 nM, indicating strong inhibitory potential .
- ROCK-1: Compounds similar to 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetic acid also exhibited significant inhibition, with IC50 values ranging from 10 to 1314 nM depending on structural modifications .
| Kinase | Compound | IC50 (nM) |
|---|---|---|
| GSK-3β | Compound 62 | 8 |
| ROCK-1 | Compound variants | 10 - 1314 |
The mechanism by which this compound exerts its biological effects is primarily through competitive inhibition of ATP binding to the kinase active sites. This inhibition disrupts downstream signaling pathways that are critical for cell survival and proliferation, making it a candidate for therapeutic applications in cancer and other diseases characterized by dysregulated kinase activity.
Cancer Research
In a recent study evaluating the effects of various kinase inhibitors on cancer cell lines, compounds derived from or related to 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetic acid demonstrated selective toxicity against tumor cells while sparing normal cells. For instance, one variant displayed a significant reduction in cell viability in MDA-MB-231 triple-negative breast cancer cells with an IC50 of approximately 0.126 μM, while showing much lower toxicity in non-cancerous MCF10A cells .
Pharmacokinetics
Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable profiles, including sufficient oral bioavailability and manageable clearance rates. For example, one study reported an oral bioavailability of approximately 31.8% following administration, with no acute toxicity observed at high doses in animal models .
Q & A
Q. What are the established synthetic methodologies for preparing 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid?
- Methodological Answer : Synthesis typically involves sequential Boc protection of 3-aminopiperidine followed by alkylation or coupling with acetic acid derivatives. For example:
- Step 1 : Boc protection of 3-aminopiperidine using di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF) under basic conditions (e.g., NaHCO₃).
- Step 2 : Alkylation with bromoacetic acid or ester derivatives via nucleophilic substitution. Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) may enhance efficiency in multi-step reactions .
- Step 3 : Hydrolysis of esters (if applicable) to yield the free carboxylic acid.
- Key Reference : Multi-step protocols involving palladium catalysts and tert-butanol solvents align with methods in piperidine functionalization .
Q. Which spectroscopic techniques are most effective for characterizing the structural and chemical purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm Boc group presence (tert-butyl protons at δ ~1.4 ppm) and piperidine ring integration (e.g., NH resonance absence indicates successful Boc protection).
- IR Spectroscopy : Detect carbonyl stretches (Boc carbamate ~1700 cm⁻¹, carboxylic acid ~1720 cm⁻¹).
- HPLC/MS : Assess purity (>95%) and molecular weight confirmation (C₁₂H₂₂N₂O₄, MW 266.3 g/mol) .
- Chiral HPLC : Required for enantiomeric purity if synthesizing the (R)-isomer .
Advanced Research Questions
Q. How can computational reaction design improve the synthesis efficiency of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states to optimize reaction pathways. For instance:
- Reaction Path Search : Identify energy barriers for Boc protection or alkylation steps.
- Ligand Screening : Predict ligand-catalyst interactions (e.g., tert-butyl XPhos with Pd) to enhance coupling yields .
- Solvent Effects : Simulate solvent polarity impacts on reaction kinetics.
- Reference : ICReDD’s integration of computational and experimental data accelerates reaction optimization .
Q. What experimental considerations are critical for maintaining stereochemical integrity during synthesis, particularly for the (R)-enantiomer?
- Methodological Answer :
- Chiral Resolutions : Use chiral auxiliaries (e.g., (R)-proline derivatives) or enzymatic resolution for enantiopure intermediates.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated coupling to favor the (R)-configuration .
- Monitoring : Regular chiral HPLC analysis to detect racemization risks under acidic/basic conditions .
Q. How can researchers address discrepancies in reaction yields reported across different catalytic systems?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary catalysts (Pd vs. Cu), solvents (DMF vs. tert-butanol), and temperatures to identify yield-limiting factors.
- Kinetic Studies : Compare activation energies for palladium-catalyzed vs. thermal alkylation pathways .
- Contradiction Analysis : Reconcile data by isolating side products (e.g., de-Boc derivatives) via column chromatography .
Q. What are the optimal conditions for Boc deprotection in downstream applications without compromising the acetic acid moiety?
- Methodological Answer :
- Acid Sensitivity : Use trifluoroacetic acid (TFA) in dichloromethane (1–2 h, 0°C) for selective Boc removal. Avoid prolonged exposure to prevent carboxylic acid degradation.
- Neutralization : Quench with aqueous NaHCO₃ to stabilize the free amine.
- Reference : Stability data for Boc-protected piperidines under acidic conditions .
Q. How do solvent polarity and temperature influence the coupling efficiency of the acetic acid group to the piperidine ring?
- Methodological Answer :
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the piperidine nitrogen, improving alkylation rates.
- Temperature : Moderate heating (40–60°C) balances reaction speed and side-product formation. Evidence from palladium-catalyzed reactions shows higher yields at 100°C but requires inert atmospheres .
- Solvent Screening : Compare tert-butanol (low polarity) vs. acetonitrile (medium polarity) for optimal dielectric constant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
